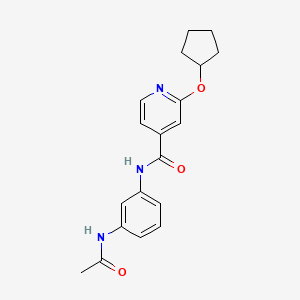

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-cyclopentyloxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13(23)21-15-5-4-6-16(12-15)22-19(24)14-9-10-20-18(11-14)25-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUQPDNOUZNIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

Preparation of 3-acetamidophenylamine: This can be achieved by acetylation of 3-aminophenol using acetic anhydride under acidic conditions.

Formation of 2-(cyclopentyloxy)isonicotinic acid: This involves the reaction of isonicotinic acid with cyclopentanol in the presence of a dehydrating agent such as thionyl chloride.

Coupling Reaction: The final step involves the coupling of 3-acetamidophenylamine with 2-(cyclopentyloxy)isonicotinic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and isonicotinamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Biological Activity

N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate isonicotinamide moieties. The presence of the cyclopentyloxy group is significant as it may influence the compound's lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives of isonicotinamide often exhibit inhibitory effects on enzymes such as xanthine oxidase, which is involved in purine metabolism and contributes to hyperuricemia when overactive.

Enzyme Inhibition Studies

A study evaluating a series of isonicotinamide derivatives found that certain compounds exhibited potent inhibitory activity against xanthine oxidase, with IC50 values reaching as low as 0.3 µM, indicating a strong potential for therapeutic applications in conditions like gout and hyperuricemia .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Preliminary studies suggest that derivatives containing the isonicotinamide structure can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, related compounds have shown moderate to good antiproliferative activity with IC50 values indicating effective growth inhibition .

Case Studies

- Xanthine Oxidase Inhibition : A specific derivative was noted for its mixed-type inhibition on xanthine oxidase, which plays a crucial role in uric acid production. This finding suggests that this compound could be beneficial in managing hyperuricemia-related disorders .

- Anticancer Activity : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against human cancer cell lines, with some derivatives being more potent than standard treatments like allopurinol .

Data Tables

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Xanthine Oxidase | 0.3 | Potent inhibitor compared to allopurinol |

| Related Isonicotinamide Derivative | Cancer Cell Lines | Varies | Moderate to high antiproliferative activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-acetamidophenyl)-2-(cyclopentyloxy)isonicotinamide, and how can reaction yields be optimized?

- Methodological Answer :

- Use nucleophilic substitution to introduce the cyclopentyloxy group, followed by amide coupling for the acetamidophenyl moiety.

- Optimize reaction conditions: Employ polar aprotic solvents (e.g., DMF), potassium carbonate as a base, and catalytic potassium iodide to enhance reactivity .

- Purify intermediates via column chromatography and verify purity using HPLC (>95% purity threshold). For final product isolation, recrystallization in ethanol/water mixtures improves yield (typical yields: 30–60%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for isonicotinamide), cyclopentyl methylene groups (δ 1.5–2.5 ppm), and acetamido NH (δ 10–11 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and cyclopentyl C-O-C vibrations (~1100 cm⁻¹) .

- LC-MS : Validate molecular weight (e.g., [M+H]⁺ ion at m/z ~408) and monitor degradation products during stability studies .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in isonicotinamide derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : Test against RAF kinases (e.g., BRAF V600E) using fluorescence-based ADP-Glo™ kits (IC50 < 100 nM for potent inhibitors) .

- Cell Viability Assays : Use RAS-mutant cancer lines (e.g., HCT-116, A375) with MTT or CellTiter-Glo® assays (72-hour exposure, EC50 reporting) .

- Solubility and Metabolic Stability : Assess in PBS (pH 7.4) and liver microsomes (e.g., human CYP3A4/5 inhibition studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Replace cyclopentyloxy with morpholino or pyridylmethoxy groups to modulate steric and electronic effects. For example, morpholino derivatives enhance RAF binding affinity (ΔΔG = -2.3 kcal/mol) .

- Bioisosteric Replacements : Substitute acetamido with sulfonamide or urea groups to improve metabolic stability (e.g., t½ > 120 min in microsomes) .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values (R² > 0.85 for predictive models) .

Q. What computational approaches are effective for predicting target binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with RAF kinases (e.g., hydrogen bonding with Glu501 and hydrophobic contacts with Leu505) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å for >80% simulation time) .

- ADMET Prediction : Employ SwissADME or QikProp to estimate bioavailability (%F > 30) and blood-brain barrier penetration (logBB < -1) .

Q. How should researchers resolve contradictions in reported biological data for structurally similar isonicotinamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays, cell passage number) .

- Purity Verification : Reanalyze disputed compounds via LC-MS and elemental analysis to rule out impurities (>99% purity required) .

- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers (e.g., p < 0.01 for significant discrepancies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.